[1,7]Naphthyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-1,7-naphthyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-10-5-1-2-7-3-4-9-6-8(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKHWUPUKZLKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies For 1 2 Naphthyridine 1 Oxide
Precursor Synthesis and Functionalization Strategies Leading to theNaphthyridine Core
The construction of thenaphthyridine framework is the initial and crucial step in the synthesis of its N-oxide. Various ring-closure and functionalization strategies have been developed to assemble this bicyclic heteroaromatic system.
Ring-Closure Approaches and Cyclization Reactions
Several classical and modern cyclization reactions are employed to form thenaphthyridine core. The Skraup reaction, a traditional method for quinoline (B57606) synthesis, has been adapted for naphthyridines. For instance, the reaction of 3-aminopyridine (B143674) with glycerol (B35011) can yieldnaphthyridine, although yields can be variable. A modified Skraup reaction using 3-Amino-2(1H)-pyridinone can also produce thenaphthyridin-8(7H)-one core.
The Friedländer annulation offers another versatile route. This involves the condensation of an o-aminoaromatic aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. For example, 3-aminoisonicotinaldehyde (B120943) can be condensed with various aryl ketones to produce 2-aryl- and 2,3-diaryl-naphthyridines. Similarly, 3-amino-4-acetylpyridine can react with ketones to form disubstitutednaphthyridines.
The Gould-Jacobs reaction provides a pathway to 4-hydroxy-naphthyridine derivatives. This reaction involves the condensation of an aminopyridine with diethyl ethoxymethylenemalonate followed by thermal cyclization.
More contemporary methods include cascade reactions. A one-pot Ugi-three component reaction/intramolecular aza-Diels-Alder cycloaddition has been utilized to synthesize polysubstituted 5-aryl-benzo[f]naphthyridines. Ring-closing enyne metathesis has also been explored for the synthesis of complex fused naphthyridine systems.
Strategic Functional Group Introduction
The introduction of functional groups onto thenaphthyridine core can be achieved either before or after the cyclization. Pre-functionalized precursors, such as substituted aminopyridines, are often used in reactions like the Skraup or Friedländer synthesis to generate substituted naphthyridines directly.
Post-cyclization functionalization allows for the modification of the parentnaphthyridine. Electrophilic substitution reactions can introduce various substituents. For instance, direct ring metalation of 4-bromobenzo[c]naphthyridine at the C
Chemical Reactivity and Transformative Processes Of 1 2 Naphthyridine 1 Oxide
Electrophilic Aromatic Substitution Reactions on theevitachem.comarkat-usa.orgNaphthyridine 1-oxide Nucleus
The reactivity of the evitachem.comarkat-usa.orgnaphthyridine 1-oxide nucleus towards electrophiles is markedly suppressed compared to benzene. The presence of two electronegative nitrogen atoms renders the heterocyclic system electron-deficient, deactivating it towards electrophilic attack.
Mechanistic Pathways and Regiochemical Control
Electrophilic aromatic substitution (SEAr) on nitrogen-containing heterocycles typically proceeds through a high-energy Wheland complex (an arenium ion intermediate). researchgate.net The nitrogen atoms strongly disfavor the formation of the positive charge inherent to this intermediate, thus slowing the reaction rate. In general, for naphthyridines, electrophilic substitution is predicted to occur at the positions meta to the ring nitrogen atoms. thieme-connect.de
Computational methods, such as the RegioSQM method, which calculates the free energies of protonation at aromatic carbons, can be used to predict the most nucleophilic center and thus the likely site of electrophilic attack. amazonaws.com For evitachem.comarkat-usa.orgnaphthyridine 1-oxide, the pyridine (B92270) ring bearing the N-oxide is exceptionally deactivated. Therefore, any potential electrophilic substitution would be strongly directed towards the other pyridine ring, specifically at the C-5 position, which is meta to N-7 and not directly influenced by the powerful deactivating effect of the N1-oxide group. However, such reactions are often difficult to achieve and require harsh conditions. clockss.org
Influence of the N-Oxide Moiety on Electrophilicity
The N-oxide moiety exerts a profound influence on the electronic landscape of the naphthyridine core. It functions as a strong electron-withdrawing group through resonance and inductive effects, further deactivating the ring to which it is attached (the C-2, C-3, and C-4 positions) from electrophilic attack. The positive charge on the nitrogen atom makes the formation of an adjacent carbocation during an SEAr reaction energetically unfavorable.
Nucleophilic Additions and Substitutions Involvingevitachem.comarkat-usa.orgNaphthyridine 1-oxide
The introduction of the N-oxide group is a key strategy for activating the evitachem.comarkat-usa.orgnaphthyridine system towards nucleophilic attack, a reaction pathway that is otherwise difficult for the electron-rich π-system.
Site-Selective Nucleophilic Attack
The N-oxide functionality activates the positions ortho (C2, C8) and para (C4) to the N1-oxide for nucleophilic attack by stabilizing the resulting negatively charged intermediate (a Meisenheimer-like complex). This activation allows for a range of useful synthetic transformations.
A classic example of this reactivity is the reaction of heterocyclic N-oxides with phosphorus oxychloride (POCl₃). This reaction proceeds via attack of the N-oxide oxygen on the phosphorus atom, followed by intramolecular attack of chloride at an activated position, typically C2 or C4. While specific examples on the parent evitachem.comarkat-usa.orgnaphthyridine 1-oxide are not extensively detailed, this reaction is a general and robust method for the chlorination of N-oxides. nih.govnsc.ru
Another important reaction is the Reissert-Henze reaction, which introduces a cyano group at the C2 position. This transformation typically involves treating the N-oxide with a cyanide source, such as trimethylsilylcyanide (TMSCN) or potassium cyanide (KCN), in the presence of an acylating agent. mdpi.com This reaction provides a direct route to 2-cyano- evitachem.comarkat-usa.orgnaphthyridines, which are valuable synthetic intermediates.
Vicarious Nucleophilic Substitution (VNS) of hydrogen offers another pathway for functionalization. This reaction involves a carbanion stabilized by a leaving group, which attacks the electron-deficient aromatic ring. For instance, carbanions derived from chloromethyl phenyl sulfone can attack activated positions on benzonaphthyridine N-oxides, leading to the introduction of a functionalized methyl group. arkat-usa.org
Table 1: Representative Nucleophilic Substitution Reactions on Naphthyridine N-Oxides This table presents reactions known for pyridine/naphthyridine N-oxides that are analogous to the expected reactivity of evitachem.comarkat-usa.orgNaphthyridine 1-oxide.
| Reaction | Reagents | Expected Product on evitachem.comarkat-usa.orgNaphthyridine 1-oxide | Reference for Analogy |
|---|---|---|---|
| Chlorination | POCl₃ | 2-Chloro- evitachem.comarkat-usa.orgnaphthyridine | nih.govnsc.ru |
| Cyanation (Reissert-Henze) | TMSCN or KCN, Ac₂O | 2-Cyano- evitachem.comarkat-usa.orgnaphthyridine | mdpi.com |
| VNS | ClCH₂SO₂Ph, KOH/DMSO | 2-(Phenylsulfonylmethyl)- evitachem.comarkat-usa.orgnaphthyridine | arkat-usa.org |
| Hydroxylation/Rearrangement | Acetic Anhydride (Ac₂O) | evitachem.comarkat-usa.orgNaphthyridin-2(1H)-one | chinesechemsoc.org |
Rearrangements Induced by Nucleophilic Interventions
The intermediates formed during nucleophilic attack on evitachem.comarkat-usa.orgnaphthyridine 1-oxide can undergo subsequent rearrangements to yield stable products. A well-known example in pyridine N-oxide chemistry is the reaction with acetic anhydride. This reaction proceeds via nucleophilic attack of the N-oxide oxygen on the anhydride, forming an O-acetylated intermediate. A subsequent nih.govnih.gov-sigmatropic rearrangement followed by elimination leads to the formation of a evitachem.comarkat-usa.orgnaphthyridin-2(1H)-one.
In some cases, more complex skeletal rearrangements can occur. For example, the reaction of quinoline (B57606) N-oxides with methylsulfinyl carbanion (dimsyl anion) results in a nucleophilic attack at the 2-position, followed by a ring-opening and re-cyclization sequence that ultimately edits the heterocyclic skeleton, converting the quinoline N-oxide into a naphthalene (B1677914) derivative. chinesechemsoc.org Similar complex transformations could potentially be accessible from evitachem.comarkat-usa.orgnaphthyridine 1-oxide. Furthermore, rearrangement reactions like the Smiles rearrangement have been observed in other isomeric naphthyridine systems upon treatment with nucleophiles. nih.gov
Redox Chemistry and Reduction/Oxidation Pathways of the N-Oxide Functionality
The N-oxide group is central to the redox chemistry of the molecule. It is both the product of an oxidation reaction and a substrate for reduction.
Oxidation: evitachem.comarkat-usa.orgNaphthyridine 1-oxide is typically synthesized by the direct oxidation of the parent evitachem.comarkat-usa.orgnaphthyridine. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like chloroform. clockss.orgsemanticscholar.org The lone pair on the N1 nitrogen atom acts as the nucleophile, attacking the electrophilic oxygen of the peroxy acid.
Reduction: The N-oxide functionality can be readily removed to regenerate the parent heterocycle. This deoxygenation is a reduction process and can be accomplished with a variety of reagents. Common methods include treatment with trivalent phosphorus compounds like phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation (e.g., H₂ over a palladium catalyst). thieme-connect.de This reductive step is often employed at the end of a synthetic sequence where the N-oxide was used as an activating group for nucleophilic substitution. clockss.org The ability to easily introduce and remove the N-oxide group makes it a versatile tool in the synthesis of functionalized evitachem.comarkat-usa.orgnaphthyridines.
Table 2: Redox Reactions of the evitachem.comarkat-usa.orgNaphthyridine 1-oxide System
| Transformation | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Oxidation | m-CPBA | evitachem.comarkat-usa.orgNaphthyridine 1-oxide | Oxidation | clockss.orgsemanticscholar.org |
| Deoxygenation (Reduction) | PCl₃ or H₂/Pd | evitachem.comarkat-usa.orgNaphthyridine | Reduction | thieme-connect.de |
Selective Deoxygenation Strategies
The N-oxide functional group in nih.govnih.govNaphthyridine 1-oxide is a versatile handle that can be selectively removed to yield the parent naphthyridine. This deoxygenation process is a critical transformation, often employed after the N-oxide has served its purpose, for instance, as a directing group or an activator for substitutions on the heterocyclic ring. A variety of reagents and conditions have been developed for the deoxygenation of heteroaromatic N-oxides, which are applicable to the nih.govnih.govnaphthyridine 1-oxide scaffold.
Common strategies involve the use of phosphorus-based reagents, such as trialkyl phosphites or phosphorus oxychloride (POCl₃). For example, trimethyl phosphite (B83602) and triethyl phosphite are known to efficiently deoxygenate 1,2,3-triazine (B1214393) 1-oxides, a reaction that proceeds in high yield and where the phosphite is converted to the corresponding phosphate (B84403). organic-chemistry.org This type of reagent is generally effective for a wide range of N-oxides. Another well-established method is the use of sodium hydrogen telluride, which reduces amine N-oxides to the corresponding amines in very high yields. researchgate.net
In a specific example involving a substituted 1,7-naphthyridine (B1217170) system, ethyl 4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate 7-oxide was successfully deoxygenated to its corresponding 1,7-naphthyridine derivative. thieme-connect.de This transformation was a key step in a multi-step synthesis, highlighting the practical utility of deoxygenation in accessing functionalized 1,7-naphthyridines. thieme-connect.de More recent developments include visible light-induced photoredox methods for the deoxygenation of pyridine N-oxides, which offer a metal-free alternative. acs.org
Below is a table summarizing common reagents used for the deoxygenation of heterocyclic N-oxides, which are broadly applicable to nih.govnih.govnaphthyridine 1-oxide.
| Reagent | Typical Conditions | Comments |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃), reflux | A classical and effective method. |
| Triethyl Phosphite (P(OEt)₃) | Heating, neat or in solvent | Efficient, forms triethyl phosphate as a byproduct. organic-chemistry.org |
| Titanium(IV) Chloride (TiCl₄) / Sodium Iodide (NaI) | Acetonitrile (MeCN), room temp. | Mild conditions, high yields. |
| Chromium(II) Chloride (CrCl₂) | Acetone/Water, room temp. | Can sometimes lead to dechlorination if halo-substituents are present. researchgate.net |
| Polymethylhydrosiloxane (PMHS) | Pd(OH)₂/C catalyst | Efficient and chemoselective. researchgate.net |
| Zinc (Zn) / Trifluoroacetic Acid (TFA) | Room temperature | A metal-acid combination effective for various N-oxides. |
Oxidative Transformations of the Naphthyridine Ring
The oxidation of the parent 1,7-naphthyridine heterocycle is the primary method for the synthesis of nih.govnih.govNaphthyridine 1-oxide. This is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.orgnih.gov The nitrogen at position 1 is generally more susceptible to oxidation due to its electronic environment. In some cases, such as with 1,8-naphthyridine (B1210474), di-N-oxides can be prepared by further oxidation. sci-hub.se
Beyond simple N-oxide formation, the oxidation of more complex, fused naphthyridine systems can lead to novel structural rearrangements. For instance, the oxidation of naphtho[1,2-b] nih.govwikipedia.orgnaphthyridine and naphtho[2,1-b] nih.govwikipedia.orgnaphthyridine with peroxy acids resulted in the formation of products containing a seven-membered 1,4-oxazepine (B8637140) ring. semanticscholar.org This ring expansion is a novel reaction not observed in the oxidation of simpler dicyclic 1,8-naphthyridine or tricyclic acridine. semanticscholar.org The study suggested that the presence of a second nitrogen atom in the adjacent ring is crucial for this 1,4-oxazepine formation to occur. semanticscholar.org While this specific transformation was documented for 1,8-naphthyridine derivatives, it points to the potential for complex oxidative rearrangements within the broader naphthyridine class, including the 1,7-isomer, under specific conditions.
The oxidation of substituted 1,7-naphthyridines is a key step in the synthesis of biologically active molecules. For example, in the development of p38α MAP kinase inhibitors, various substituted 1,7-naphthyridines were successfully oxidized to their corresponding 1-oxides using m-CPBA. nih.gov This transformation was often the final or penultimate step, demonstrating the compatibility of the N-oxidation reaction with a range of functional groups on the naphthyridine core. nih.gov
Sigmatropic Rearrangements and Other Pericyclic Reactions
Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion. wikipedia.orgnumberanalytics.com These reactions are classified by an [i,j] notation, which describes the termini of the migrating bond. wikipedia.orgnumberanalytics.com Notable examples include the nih.govnih.gov Cope and Claisen rearrangements and [1,j] hydride or alkyl shifts. libretexts.org
While specific examples of sigmatropic rearrangements originating directly from the nih.govnih.govnaphthyridine 1-oxide ring system are not extensively documented in the reviewed literature, related rearrangements in similar heterocyclic systems demonstrate the potential for such transformations. For example, a rearrangement of 7-aryl substituted oxazolo[5,4-b]pyridines, catalyzed by aluminum chloride, leads to the formation of benzo[c] nih.govnih.govnaphthyridin-4(3H)-ones. researchgate.net This process involves a significant skeletal reorganization to create the 1,7-naphthyridine core. Similarly, nucleophilic substitution on certain 1-amino-3-chloro-2,7-naphthyridine derivatives can trigger an unexpected rearrangement to form 6,8-diamino-2,7-naphthyridin-1-ones. nih.gov
Another relevant pericyclic reaction is 1,3-dipolar cycloaddition. Benzonaphthyridine N-oxides, such as benzo[f] nih.govnih.govnaphthyridine-6-oxide, have been shown to react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247). arkat-usa.org This reaction proceeds via an initial 1,3-dipolar cycloaddition, followed by ring contraction and subsequent ring-opening to yield stable ylides. arkat-usa.org This reactivity highlights the ability of the N-oxide group to participate in concerted cycloaddition reactions, a pathway that could be accessible to nih.govnih.govnaphthyridine 1-oxide.
Transition Metal-Catalyzed Functionalizations and Cross-Coupling Reactions
Direct C-H activation is a powerful strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials like halides or triflates. The N-oxide group can serve as a directing group, facilitating the selective activation of specific C-H bonds. While research focusing specifically on the C-H activation of nih.govnih.govnaphthyridine 1-oxide is emerging, studies on related structures illustrate the principle.
For example, palladium(II)-mediated C-H/C-H cross-coupling reactions have been successfully applied to nonaromatic 2H-imidazole 1-oxides, allowing for their functionalization at the C(5) position. nih.gov This demonstrates the compatibility of the N-oxide moiety with palladium catalysis for direct C-H functionalization. In the broader naphthyridine family, 1,5-naphthyridines have been functionalized via a Minisci-type photoredox C-H functionalization with various protected amines. mdpi.com This radical-based approach showcases the ability to introduce alkylamino groups onto the electron-deficient naphthyridine core. mdpi.com These examples suggest a strong potential for applying similar C-H activation methodologies to introduce substituents at various positions on the nih.govnih.govnaphthyridine 1-oxide scaffold.
Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are extensively used to synthesize substituted 1,7-naphthyridines. These reactions typically involve the coupling of a halogenated or triflate-activated naphthyridine with a suitable partner, such as a boronic acid (Suzuki coupling) or an organostannane (Stille coupling).
An important strategy in the synthesis of potent enzyme inhibitors involved the extensive use of palladium-catalyzed Suzuki and Stille cross-coupling reactions to build 6,8-disubstituted 1,7-naphthyridines. acs.org In this work, a key intermediate, a 6-amino-8-phenyl-1,7-naphthyridine, was converted into a triflate, which then served as a handle for subsequent Suzuki or Stille couplings at the 6-position. acs.org This allowed for the introduction of various aryl and heteroaryl groups. nih.govacs.org
The N-oxide functionality is compatible with these coupling conditions. In the synthesis of 1,7-naphthyridine 1-oxide inhibitors of p38α MAP kinase, Suzuki-type couplings were performed on a 2-bromopyridine (B144113) N-oxide intermediate before the cyclization step that forms the 1,7-naphthyridine ring. nih.gov This highlights that the N-oxide can be carried through a synthesis involving cross-coupling reactions. The following table details representative examples of palladium-catalyzed cross-coupling reactions used to construct functionalized 1,7-naphthyridine systems.
| Substrate 1 | Substrate 2 | Catalyst/Reagents | Position(s) Functionalized | Product Type | Reference |
| 8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl trifluoromethanesulfonate | 4-Methylphenylboronic acid | Pd(PPh₃)₄, LiCl, Na₂CO₃ | C-6 | 6-Aryl-8-phenyl-1,7-naphthyridine | acs.org |
| 8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl trifluoromethanesulfonate | Tributyl(vinyl)stannane | Pd(PPh₃)₄, LiCl | C-6 | 6-Vinyl-8-phenyl-1,7-naphthyridine | acs.org |
| 6-Amino-1,7-naphthyridine | 3-Nitrophenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | C-8 (via diazotization/iodination first) | 6-Amino-8-(3-nitrophenyl)-1,7-naphthyridine | acs.org |
| 2-Bromo-3-aminopyridine-1-oxide derivative | Arylboronic acid | PdCl₂(dppf), Cs₂CO₃ | C-2 of pyridine (precursor) | 2-Aryl-3-aminopyridine-1-oxide | nih.gov |
Derivatization and Analogue Synthesis Based on The 1 2 Naphthyridine 1 Oxide Scaffold
Systematic Exploration of Substitution Patterns on the Naphthyridine Ring
The presence of the N-oxide group at the 1-position significantly activates the Current time information in Bangalore, IN.tandfonline.comnaphthyridine ring, directing the course of various substitution reactions. This activation facilitates the introduction of a wide array of functional groups at specific positions, which is a key strategy in structure-activity relationship (SAR) studies.
Electrophilic substitution reactions, such as nitration, can be performed on Current time information in Bangalore, IN.tandfonline.comnaphthyridine derivatives. For instance, the nitration of 1,7-naphthyridine-4(1H)-one results in the formation of 3-nitro-1,7-naphthyridin-4(1H)-one. researchgate.net The N-oxide group generally directs electrophilic attack to positions that are not electronically deactivated.
Nucleophilic substitution is a common strategy for derivatization. The treatment of 1,X-naphthyridine 1-oxides with reagents like phosphorus oxychloride (POCl₃) can lead to the formation of chloro-substituted naphthyridines. researchgate.net These halogenated intermediates are highly valuable as they can be further functionalized through cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or other carbon-based substituents. mdpi.com For example, a series of potent p38α MAP kinase inhibitors based on the 1,7-naphthyridine (B1217170) 1-oxide scaffold were synthesized, where various substituents were introduced on the naphthyridine core to explore the SAR. nih.govacs.org
The following table summarizes representative substitution reactions on the 1,7-naphthyridine ring system, some of which are applicable to the N-oxide derivatives.
| Reaction Type | Starting Material | Reagents/Conditions | Product |
| Nitration | 1,7-Naphthyridin-4(1H)-one | Nitric Acid, Acetic Acid | 3-Nitro-1,7-naphthyridin-4(1H)-one researchgate.net |
| Chlorination | 1,7-Naphthyridine 1-oxide | Phosphorus Oxychloride (POCl₃) | Chloro-1,7-naphthyridines researchgate.net |
| Friedländer Condensation | 3-Aminoisonicotinaldehyde (B120943) | Arylketones | 2-Aryl- and 2,3-diaryl-1,7-naphthyridines researchgate.net |
| Bromination | 1,7-Naphthyridine hydrohalide | Bromine | Bromo-1,7-naphthyridines researchgate.net |
Chemical Modifications of the N-Oxide Group and its Influence on Reactivity
The N-oxide group is not merely a passive activating group; it is a reactive center that can undergo several important chemical transformations. These reactions expand the synthetic utility of the Current time information in Bangalore, IN.tandfonline.comnaphthyridine 1-oxide scaffold.
A primary reaction of the N-oxide is its deoxygenation back to the parent naphthyridine. This can be achieved using various reducing agents. This two-step sequence of N-oxidation followed by a substitution reaction and subsequent deoxygenation allows for the synthesis of substituted Current time information in Bangalore, IN.tandfonline.comnaphthyridines that may not be accessible through direct substitution on the parent heterocycle.
The N-oxide group also facilitates nucleophilic substitution at the α- (position 2) and γ- (position 4) positions of the pyridine (B92270) ring. This is a well-established reactivity pattern for heterocyclic N-oxides. mdpi.comnih.gov For example, reaction with phosphorus oxychloride can lead to chlorination at these positions. researchgate.netmdpi.com The N-oxide oxygen is considered essential for the activity of certain p38α inhibitors, likely playing a key role in binding and selectivity. nih.gov
Furthermore, the N-oxide can undergo rearrangement reactions, such as the Meisenheimer reaction, when treated with reagents like POCl₃, leading to substituted naphthyridines. colab.ws
| Reaction | Reagent/Condition | Outcome |
| Deoxygenation | Reducing agents (e.g., PCl₃) | Removal of the N-oxide oxygen, yielding the parent Current time information in Bangalore, IN.tandfonline.comnaphthyridine. |
| Chlorination | Phosphorus Oxychloride (POCl₃) | Introduction of a chlorine atom, typically at the 2- or 4-position. researchgate.netmdpi.com |
| Rearrangement | Phosphorus Oxychloride (POCl₃) | Meisenheimer reaction leading to rearranged, substituted products. colab.ws |
Synthesis of Fused Heterocyclic Systems Incorporating theCurrent time information in Bangalore, IN.tandfonline.comNaphthyridine 1-oxide Framework
Building additional rings onto the Current time information in Bangalore, IN.tandfonline.comnaphthyridine 1-oxide framework generates complex, polycyclic systems with unique three-dimensional structures. These fused systems are of interest for exploring new regions of chemical space.
One approach involves intramolecular cyclization reactions. For example, appropriately substituted Current time information in Bangalore, IN.tandfonline.comnaphthyridine derivatives can undergo cyclization to form fused systems. The synthesis of benzo[f] Current time information in Bangalore, IN.tandfonline.comnaphthyridines has been achieved through cascade processes involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. mdpi.com While this example doesn't start from the N-oxide, the resulting benzo-fused naphthyridine could potentially be N-oxidized.
Another strategy is based on the rearrangement of related heterocyclic systems. For instance, 7-aryloxazolo[5,4-b]pyridines have been shown to rearrange in the presence of aluminum chloride to yield benzo[c] Current time information in Bangalore, IN.tandfonline.comnaphthyridin-4(3H)-ones. acs.orgresearchgate.net
Furthermore, cycloaddition reactions involving benzonaphthyridine N-oxides as 1,3-dipoles have been reported. Benzo[f] Current time information in Bangalore, IN.tandfonline.comnaphthyridine-6-oxide and the corresponding 4,6-dioxide react with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to form cycloadducts. arkat-usa.org This demonstrates the potential of the N-oxide to participate directly in the construction of fused rings.
| Strategy | Precursor Type | Key Reaction | Resulting Fused System |
| Rearrangement | 7-Aryloxazolo[5,4-b]pyridines | AlCl₃-mediated rearrangement | Benzo[c] Current time information in Bangalore, IN.tandfonline.comnaphthyridin-4(3H)-ones acs.orgresearchgate.net |
| Cascade Reaction | Dienophile-containing anilines, aldehydes, isocyanides | Ugi-3CR / aza-Diels-Alder | Benzo[f] Current time information in Bangalore, IN.tandfonline.comnaphthyridines mdpi.com |
| 1,3-Dipolar Cycloaddition | Benzo[f] Current time information in Bangalore, IN.tandfonline.comnaphthyridine-6-oxide | Reaction with alkynes | Fused pyrrole (B145914) derivatives arkat-usa.org |
| Pictet–Spengler Reaction | 3-Amino-4-arylpyridin-2(1H)-ones, aldehydes | Intramolecular cyclization | Benzo[c] Current time information in Bangalore, IN.tandfonline.comnaphthyridin-4(3H)-ones researchgate.net |
Diversity-Oriented Synthesis Approaches for Libraries ofCurrent time information in Bangalore, IN.tandfonline.comNaphthyridine 1-oxide Analogues
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to probe biological systems. cam.ac.uk The Current time information in Bangalore, IN.tandfonline.comnaphthyridine scaffold is amenable to DOS strategies due to its multiple points for functionalization. While specific DOS libraries based solely on the Current time information in Bangalore, IN.tandfonline.comnaphthyridine 1-oxide are not extensively documented, the known reactivity of the scaffold allows for the design of such approaches.
A DOS strategy could begin with a common Current time information in Bangalore, IN.tandfonline.comnaphthyridine 1-oxide core, which is then elaborated through various reaction pathways. For example, a library could be generated by:
Varying substituents on the ring: Utilizing robust reactions like Suzuki or Buchwald-Hartwig cross-coupling on a halogenated Current time information in Bangalore, IN.tandfonline.comnaphthyridine 1-oxide intermediate to introduce a wide range of aryl, heteroaryl, or alkyl groups.
Modifying the N-oxide: A subset of the library could undergo deoxygenation to provide the corresponding parent naphthyridines, adding another layer of diversity.
Building fused rings: Employing multicomponent reactions or cycloadditions to create fused derivatives from a common precursor. mdpi.comacs.org
Multicomponent reactions (MCRs) are particularly powerful tools in DOS as they can rapidly generate complexity from simple starting materials in a single step. mdpi.com The development of novel MCRs to build the Current time information in Bangalore, IN.tandfonline.comnaphthyridine core or to functionalize it is a key area of interest. For instance, a three-component synthesis of a tetrahydronaphthyridine has been developed, which can then be transformed into different substituted products, showcasing a divergent synthesis approach. cam.ac.uk Applying such principles to the N-oxide variant could yield diverse libraries of analogues for biological screening.
Advanced Spectroscopic and Structural Elucidation Methodologies For 1 2 Naphthyridine 1 Oxide and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational and Configurational Assignment
High-resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For nih.govpressbooks.pubNaphthyridine 1-oxide, NMR provides detailed information on the molecular framework, electronic environment of individual atoms, and through-bond or through-space connectivities.
While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial data on the number and type of protons and carbons, complex structures like substituted nih.govpressbooks.pubNaphthyridine 1-oxide derivatives often produce overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. pressbooks.pubnih.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is crucial for determining direct one-bond connectivities between protons and the carbons to which they are attached. sdsu.eduyoutube.com It correlates signals in the ¹H spectrum with those in the ¹³C spectrum, simplifying the assignment of the naphthyridine ring system by directly linking each proton to its corresponding carbon atom. pressbooks.pubnih.gov This is particularly useful in distinguishing between the different C-H groups on the two aromatic rings.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique provides information about longer-range couplings, typically over two or three bonds (²J and ³J couplings). sdsu.eduyoutube.comyoutube.com This is instrumental in piecing together the molecular skeleton. For nih.govpressbooks.pubNaphthyridine 1-oxide, HMBC correlations can establish the connectivity between quaternary carbons and nearby protons, confirming the fusion of the pyridine (B92270) rings and the relative positions of the nitrogen atoms and the N-oxide group.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. pressbooks.pub This is particularly valuable for determining the conformation and configuration of derivatives with substituents. For instance, NOESY can reveal the spatial orientation of a side chain relative to the planar naphthyridine core.
The combination of these multi-dimensional techniques allows for a complete and confident assignment of all ¹H and ¹³C signals, which is a prerequisite for a full structural characterization. nih.gov
The chemical shifts (δ) and coupling constants (J) observed in NMR spectra are highly sensitive to the electronic environment and geometry of the molecule.
Chemical Shifts: The presence of the N-oxide functional group significantly influences the electronic distribution within the nih.govpressbooks.pubNaphthyridine 1-oxide molecule. The oxygen atom is electron-donating through resonance but the N-O bond has a strong dipole, leading to a net electron-withdrawing effect on the ring to which it is attached. This causes a downfield shift (higher ppm values) for protons and carbons that are ortho and para to the N-oxide group, a phenomenon that aids in their assignment.
Coupling Constants: The magnitude of the spin-spin coupling constants between adjacent protons (³JHH) provides valuable information about the connectivity within the aromatic rings. Typical ortho couplings in aromatic systems are in the range of 7-9 Hz, while smaller meta (2-3 Hz) and para (0-1 Hz) couplings are also observed. Analyzing these coupling patterns allows for the confirmation of proton positions around each ring.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the parent nih.govpressbooks.pubNaphthyridine 1-oxide, illustrating the expected influence of the nitrogen atoms and the N-oxide group.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C2 | ~8.5 | ~148 | Adjacent to N-oxide, deshielded. |
| C3 | ~7.4 | ~122 | Ortho to C4a, influenced by N-oxide. |
| C4 | ~8.2 | ~135 | Para to N-oxide, deshielded. |
| C5 | ~7.6 | ~120 | Standard aromatic proton. |
| C6 | ~8.8 | ~152 | Alpha to N7, deshielded. |
| C8 | ~9.1 | ~155 | Alpha to N7 and adjacent to ring junction, highly deshielded. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nasa.gov This precision allows for the determination of the elemental formula of a molecule. For nih.govpressbooks.pubNaphthyridine 1-oxide, which has a molecular formula of C₈H₆N₂O, HRMS can be used to confirm its exact mass, distinguishing it from any isomers or other compounds with the same nominal mass. guidechem.commsu.edu This is a critical step in confirming the identity of a newly synthesized compound.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, which provides valuable structural information. ncsu.edulcms.cz In an MS/MS experiment, the molecular ion ([M+H]⁺) of nih.govpressbooks.pubNaphthyridine 1-oxide is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal the compound's structure.
A characteristic fragmentation pathway for N-oxides involves the loss of the oxygen atom (16 Da) or a hydroxyl radical (17 Da). nih.gov Other common fragmentations for nitrogen heterocycles include the loss of neutral molecules such as hydrogen cyanide (HCN, 27 Da) or carbon monoxide (CO, 28 Da). Analyzing these neutral losses and the resulting fragment ions helps to confirm the connectivity and functional groups present in the molecule. wvu.edu
| Fragment Ion (m/z) | Neutral Loss | Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|
| 131.0604 | 16 Da | O | nih.govpressbooks.pubNaphthyridine cation |
| 119.0604 | 28 Da | CO | Loss of carbon monoxide from the pyridine ring |
| 118.0522 | 29 Da | CHO | Rearrangement and loss of formyl radical |
| 92.0522 | 55 Da | C₂HNO | Ring cleavage and rearrangement |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of molecules. nih.gov These techniques are complementary and provide a detailed fingerprint of the functional groups present in a sample.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. For nih.govpressbooks.pubNaphthyridine 1-oxide, key IR absorption bands would include:
Aromatic C-H stretching vibrations, typically found above 3000 cm⁻¹.
Stretching vibrations of the aromatic C=C and C=N bonds, which appear in the 1400-1650 cm⁻¹ region.
A strong, characteristic N-O stretching band, which for aromatic N-oxides is typically observed in the 1200-1300 cm⁻¹ range.
C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings. mdpi.com
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. rruff.info For nih.govpressbooks.pubNaphthyridine 1-oxide, Raman spectroscopy would be effective for observing the symmetric breathing vibrations of the aromatic rings, complementing the information obtained from IR spectroscopy.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |
| Aromatic Ring (C=C/C=N) Stretch | 1400 - 1650 | 1400 - 1650 | Strong (IR), Strong (Raman) |
| N-O Stretch | 1200 - 1300 | 1200 - 1300 | Strong (IR), Medium (Raman) |
| C-H Out-of-Plane Bend | 700 - 900 | - | Strong (IR) |
| Ring Breathing | - | ~1000 | Strong (Raman) |
X-ray Crystallography for Solid-State Structure and Supramolecular Assembly Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the conformation of the molecule, which are fundamental to understanding its intrinsic properties. For researchgate.netnih.govnaphthyridine 1-oxide and its derivatives, single-crystal X-ray diffraction analysis can elucidate the planar or distorted nature of the bicyclic ring system, the geometry around the N-oxide functional group, and the spatial orientation of any substituents.
Furthermore, X-ray crystallography is instrumental in analyzing the supramolecular assembly of these molecules in the solid state. Through the identification of non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonds, a comprehensive understanding of the crystal packing can be achieved. These interactions dictate the macroscopic properties of the material, including solubility, melting point, and crystal morphology. The N-oxide group, with its polarized N⁺-O⁻ bond, can act as a strong hydrogen bond acceptor, influencing the formation of specific supramolecular synthons.
Table 1: Representative Crystallographic Data for a researchgate.netnih.govNaphthyridine Derivative
Specific crystallographic data for a simple researchgate.netnih.govnaphthyridine 1-oxide derivative is not available in the searched literature. The table below is a template demonstrating the type of data that would be presented from an X-ray crystallographic study.
| Parameter | Value |
|---|---|
| Chemical Formula | e.g., C₈H₆N₂O |
| Formula Weight | e.g., 146.15 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | Value |
| Calculated Density (g/cm³) | Value |
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides critical insights into the electronic transitions and photophysical properties of molecules. These methods are essential for understanding the electronic structure, conjugation, and potential applications in areas such as optical materials and chemical sensing.
The UV-Vis absorption spectrum of researchgate.netnih.govnaphthyridine 1-oxide and its derivatives is characterized by electronic transitions between molecular orbitals, typically π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents, and the polarity of the solvent.
The photophysical properties of a derivative, 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester, have been investigated, revealing interesting solvatochromic behavior. Solvatochromism, the change in the color of a substance with a change in solvent polarity, was studied in various solvents. This phenomenon indicates a change in the dipole moment of the molecule upon electronic excitation and points to the potential of these compounds as polarity sensors.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The fluorescence spectrum provides information about the excited state of the molecule, including the emission wavelength (λem) and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. While many naphthyridine derivatives are known to be fluorescent, detailed fluorescence data for the parent researchgate.netnih.govnaphthyridine 1-oxide is sparse in the literature. The fluorescence properties are highly dependent on the molecular structure and environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission characteristics.
Table 2: UV-Vis Absorption Data for a researchgate.netnih.govNaphthyridine Derivative in Various Solvents
The following data is adapted from a study on a derivative of researchgate.netnih.govnaphthyridine. The specific compound is 5-hydroxy-1,7-naphthyridin-8(7H)-one-6-carboxylic acid methyl ester.
| Solvent | Absorption Maxima (λmax, nm) |
|---|---|
| Cyclohexane | 330, 345 |
| 1,4-Dioxane | 333, 348 |
| Acetonitrile | 333, 348 |
| Methanol | 334, 349 |
| Water | 335, 350 |
Computational and Theoretical Investigations Of 1 2 Naphthyridine 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the electronic landscape of clockss.orgacs.orgNaphthyridine 1-oxide. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information on electron distribution, molecular orbital energies, and the nature of chemical bonds.
The introduction of an N-oxide functional group at the 1-position significantly perturbs the electronic structure of the parent clockss.orgacs.orgNaphthyridine ring. The highly electronegative oxygen atom withdraws electron density from the nitrogen, which in turn influences the entire π-system of the bicyclic structure. This results in a redistribution of charge, affecting bond lengths and bond orders compared to the non-oxidized parent compound.
Quantum mechanical calculations on the parent clockss.orgacs.orgNaphthyridine have been performed to understand its basic electronic properties. For instance, calculations using CNDO/2 wave functions and perturbation theory have been employed to study the protonation of azanaphthalenes, including clockss.orgacs.orgNaphthyridine. clockss.org These studies have shown that correlating pKa values with quantum mechanical parameters can be complex. clockss.org While Coulomb energy calculations predicted protonation at the N7 position, calculations of gas-phase protonation energy and solvation energy favored protonation at the N1 position, a finding supported by NDDO calculations which indicate N1 has the highest proton affinity. clockss.org
For clockss.orgacs.orgNaphthyridine 1-oxide, it is anticipated that the N-oxide bond would exhibit a significant degree of ionic character, often represented as a resonance hybrid of a covalent N-O bond and a charge-separated N⁺-O⁻ form. This charge separation would lead to a significant dipole moment for the molecule. The electron-withdrawing nature of the N-oxide group would also be expected to decrease the electron density at the C2 and C8 positions of the naphthyridine ring system, making them more susceptible to nucleophilic attack.
A hypothetical data table summarizing the expected outcomes from DFT calculations on key electronic properties is presented below.
| Property | clockss.orgacs.orgNaphthyridine (Parent) | clockss.orgacs.orgNaphthyridine 1-oxide (Expected) |
| Dipole Moment (Debye) | ~2.5 | > 4.0 |
| Mulliken Charge on N1 | Negative | Positive |
| Mulliken Charge on O (of N-oxide) | N/A | Highly Negative |
| Bond Length C2-N1 (Å) | ~1.33 | Slightly elongated |
| Bond Length N1-O (Å) | N/A | ~1.25 - 1.35 |
Note: The values for clockss.orgacs.orgNaphthyridine 1-oxide are hypothetical and based on general principles of N-oxidation on heterocyclic systems.
Prediction of Reactivity and Reaction Pathways via Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into how a molecule will interact with other chemical species.
In the case of clockss.orgacs.orgNaphthyridine 1-oxide, the introduction of the N-oxide group is expected to have a profound effect on the HOMO and LUMO energies compared to the parent clockss.orgacs.orgNaphthyridine. The electron-withdrawing nature of the N-oxide would lead to a general lowering of the energies of both the HOMO and LUMO. A lower LUMO energy would indicate that clockss.orgacs.orgNaphthyridine 1-oxide is a better electron acceptor (more electrophilic) than its parent compound.
The spatial distribution of the HOMO and LUMO is also critical. For many N-oxides of aromatic heterocycles, the HOMO is often localized on the N-oxide oxygen atom and parts of the π-system, while the LUMO is typically distributed over the carbocyclic portions of the ring system, particularly at the positions ortho and para to the N-oxide group. This would suggest that electrophilic attack would be directed towards the oxygen atom, while nucleophilic attack would be favored at the C2 and C4 positions.
Below is a conceptual data table outlining the expected FMO characteristics and their implications for reactivity.
| Molecular Orbital | Energy Level (Expected Trend) | Localization (Expected) | Implied Reactivity |
| HOMO | Lowered relative to parent | Primarily on the N-oxide oxygen and π-system | Site of electrophilic attack and oxidation |
| LUMO | Lowered relative to parent | Distributed over the pyridine (B92270) ring, especially C2 and C4 | Site of nucleophilic attack |
| HOMO-LUMO Gap | Potentially reduced | - | Increased potential for electronic transitions |
Conformational Analysis and Energetics of theclockss.orgacs.orgNaphthyridine 1-oxide System
The clockss.orgacs.orgNaphthyridine ring system is planar. The introduction of the 1-oxide group is not expected to significantly alter the planarity of the bicyclic core. Conformational analysis for this relatively rigid system would primarily focus on the rotational barriers of any substituents attached to the ring. For the parent clockss.orgacs.orgNaphthyridine 1-oxide, the primary conformational aspect is the orientation of the N-oxide oxygen with respect to the plane of the molecule, which is fixed.
Computational methods can be used to calculate the strain energy of the ring system and to determine the most stable geometry. For clockss.orgacs.orgNaphthyridine 1-oxide, the optimized geometry would be expected to be planar, with the C-N-O bond angle reflecting the sp² hybridization of the nitrogen atom, but slightly distorted due to the steric and electronic influence of the oxygen atom.
Energetic calculations would also be crucial for understanding the stability of different isomers. For example, the relative stability of clockss.orgacs.orgNaphthyridine 1-oxide compared to other isomeric naphthyridine N-oxides (e.g., clockss.orgacs.orgNaphthyridine 7-oxide) could be determined through computational means. It is generally observed that N-oxidation at a nitrogen atom in a more electron-rich environment is energetically more favorable.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. For clockss.orgacs.orgNaphthyridine 1-oxide, MD simulations can provide valuable insights into its intermolecular interactions and how it behaves in a solvent.
The presence of the polar N⁺-O⁻ moiety in clockss.orgacs.orgNaphthyridine 1-oxide makes it a good candidate for strong intermolecular interactions, including dipole-dipole interactions and hydrogen bonding (where the oxygen atom can act as a hydrogen bond acceptor). MD simulations can model the formation and breaking of these interactions in the condensed phase, providing information on properties like boiling point, viscosity, and crystal packing.
Solvation effects are particularly important for polar molecules like clockss.orgacs.orgNaphthyridine 1-oxide. MD simulations can be used to study how solvent molecules, such as water, arrange themselves around the solute molecule. This "solvation shell" can significantly impact the reactivity and stability of the molecule. For instance, the accessibility of the N-oxide oxygen or the electrophilic centers on the ring to reagents can be influenced by the structure of the surrounding solvent molecules.
A hypothetical summary of findings from an MD simulation of clockss.orgacs.orgNaphthyridine 1-oxide in water is presented in the table below.
| Simulation Parameter | Predicted Observation |
| Radial Distribution Function g(r) for N-O oxygen and water hydrogen | Sharp peak at a short distance, indicating strong hydrogen bonding. |
| Solvation Free Energy | Highly negative, indicating favorable solvation in polar solvents. |
| Diffusion Coefficient | Lower than the parent clockss.orgacs.orgNaphthyridine due to stronger solute-solvent interactions. |
Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms
Ab initio and DFT methods are invaluable for elucidating the detailed mechanisms of chemical reactions. These methods can be used to map out the potential energy surface for a reaction, identifying transition states, intermediates, and the activation energies required for the reaction to proceed.
For clockss.orgacs.orgNaphthyridine 1-oxide, computational studies could investigate various reaction mechanisms, such as:
Electrophilic substitution: While the ring is generally deactivated by the N-oxide group, computational studies could determine the preferred sites for electrophilic attack and the corresponding activation barriers.
Nucleophilic substitution: As mentioned, the C2 and C4 positions are expected to be activated towards nucleophilic attack. DFT calculations could model the reaction pathways for the substitution of a leaving group at these positions.
Rearrangement reactions: N-oxides are known to undergo various rearrangement reactions upon heating or irradiation. Computational studies could explore the mechanisms of these rearrangements, identifying the key transition states and intermediates involved.
By calculating the energies of reactants, products, and transition states, a detailed energy profile for a given reaction can be constructed. This allows for a quantitative understanding of the reaction kinetics and thermodynamics.
Mechanistic Biological Activity and Pharmacological Research Applications Of 1 2 Naphthyridine 1 Oxide Analogues Excluding Clinical Data
Molecular Target Identification and Validation Using In Vitro Models
Research into the biological activity of nih.govnih.govNaphthyridine 1-oxide analogues has led to the successful identification and validation of a key molecular target within the inflammatory cascade. A novel series of these compounds has been specifically designed and shown to target p38 mitogen-activated protein (MAP) kinase. nih.govdrugbank.com
The primary isoform targeted by these analogues is p38α MAP kinase, a serine/threonine kinase that plays a crucial role in regulating the production of pro-inflammatory cytokines. nih.govdrugbank.com The identification of p38α as the molecular target was achieved through in vitro kinase assays, which directly measured the inhibitory effect of the nih.govnih.govNaphthyridine 1-oxide derivatives on the enzyme's activity. The validation of this target was further substantiated in cell-based models, where the inhibition of the kinase correlated with downstream biological effects, such as the reduction of inflammatory mediators. nih.gov
Elucidation of Enzyme Inhibition or Activation Mechanisms
Analogues of nih.govnih.govNaphthyridine 1-oxide function as potent and selective inhibitors of p38α MAP kinase. nih.govdrugbank.com The mechanism of inhibition involves direct binding to the enzyme, preventing the phosphorylation of its downstream substrates. This action effectively blocks the signaling pathway responsible for the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). nih.gov
A critical element in the inhibitory mechanism is the N-oxide oxygen. Structure-activity relationship studies have revealed that this oxygen atom is essential for the compound's inhibitory activity. nih.govdrugbank.com It is believed to be a key determinant for the marked selectivity of these compounds for p38α MAP kinase over other related kinases, minimizing off-target effects in preclinical models. nih.gov The interaction of the N-oxide with the enzyme's active site contributes significantly to the high-affinity binding and potent inhibition observed with this chemical series.
Receptor Binding Profiles and Affinity Studies at a Molecular Level
Molecular level investigations have provided insights into the binding interactions between nih.govnih.govNaphthyridine 1-oxide analogues and the p38α MAP kinase. X-ray crystallography and molecular modeling studies have been employed to understand the precise conformation and orientation of these inhibitors within the enzyme's binding site. nih.gov
These studies confirm that the inhibitors occupy the ATP-binding pocket of the kinase. The N-oxide oxygen plays a crucial role in forming specific hydrogen bonds or other electrostatic interactions with key amino acid residues in the active site. This interaction, along with contributions from other substituents on the naphthyridine core, anchors the molecule firmly, leading to potent inhibition. The selectivity of these compounds is attributed to the unique topology of the p38α active site, which favorably accommodates the nih.govnih.govNaphthyridine 1-oxide scaffold. nih.gov
Modulatory Effects on Cellular Pathways and Biological Signaling Cascades
The inhibition of p38α MAP kinase by nih.govnih.govNaphthyridine 1-oxide analogues translates to significant modulatory effects on intracellular signaling pathways, particularly those involved in inflammation. The p38 MAP kinase pathway is a critical signaling cascade activated by cellular stress and inflammatory stimuli, leading to the production of cytokines such as TNFα and interleukin-1β.
In vitro studies using human whole blood and monocyte cell lines have demonstrated that these compounds effectively suppress this pathway. nih.gov Treatment with potent nih.govnih.govNaphthyridine 1-oxide analogues leads to a significant reduction in the production of TNFα induced by lipopolysaccharide (LPS), a component of bacterial cell walls that strongly activates the inflammatory response. nih.govdrugbank.com By inhibiting p38α, these compounds effectively interrupt the signaling cascade that leads to the transcription and translation of the TNFα gene, demonstrating their potent anti-inflammatory potential at a cellular level.
Structure-Activity Relationship (SAR) Studies for Biological Function Optimization
Systematic Structure-Activity Relationship (SAR) studies have been conducted to optimize the biological function of nih.govnih.govNaphthyridine 1-oxide analogues as p38α MAP kinase inhibitors. These studies have elucidated the key structural features required for high potency and selectivity. nih.govdrugbank.com
The most critical finding from the SAR exploration is the indispensable role of the N-oxide oxygen. Removal or relocation of this functional group leads to a dramatic loss of inhibitory activity, confirming its essential role in binding to the kinase. nih.govdrugbank.com Further optimization involved modifying various positions on the naphthyridine ring system. The introduction of specific substituents at defined positions was shown to enhance potency. An extensive SAR exercise identified several derivatives as highly potent inhibitors of p38α. nih.gov
The table below summarizes the SAR findings for a selection of nih.govnih.govNaphthyridine 1-oxide analogues, highlighting the impact of different substituents on their inhibitory activity against p38α MAP kinase.
| Compound ID | R1 Substituent | R2 Substituent | p38α IC50 (nM) |
| 1a | Phenyl | Methyl | >1000 |
| 1b | 4-Fluorophenyl | Methyl | 500 |
| 1c | 4-Fluorophenyl | Cyclopropyl | 150 |
| 1d (N-oxide) | 4-Fluorophenyl | Cyclopropyl | 25 |
| 2a | 2,4-Difluorophenyl | Cyclopropyl | 10 |
| 2b | 2,4-Difluorophenyl | Isopropyl | 85 |
| Data is illustrative and based on trends described in cited literature. nih.gov |
In Vitro and Cell-Based Assay Methodologies for Initial Biological Screening
A tiered approach involving both biochemical and cell-based assays has been utilized for the initial biological screening of nih.govnih.govNaphthyridine 1-oxide analogues. This strategy allows for the efficient identification of potent and cell-permeable inhibitors.
The primary in vitro screening assay is a direct enzyme inhibition assay. This biochemical assay measures the ability of the test compounds to inhibit the kinase activity of recombinant human p38α MAP kinase. The potency is typically determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov
Following the initial biochemical screen, promising compounds are advanced to cell-based assays to assess their activity in a more physiologically relevant context. A key assay is the lipopolysaccharide (LPS)-induced TNFα production assay in human whole blood or in specific cell lines like monocytes. nih.govdrugbank.com In this assay, cells are stimulated with LPS in the presence of the test compounds. The amount of TNFα released into the culture medium is then quantified, allowing for the determination of the compound's cellular potency. This assay provides crucial information on cell permeability and engagement with the intracellular target.
Emerging Research Applications Of 1 2 Naphthyridine 1 Oxide in Advanced Materials and Catalysis
Coordination Chemistry and Ligand Design for Metal Complexes
The N-oxide and the second nitrogen atom in the nih.govacs.orgNaphthyridine 1-oxide structure present two potential coordination sites, making it an intriguing candidate for ligand design in coordination chemistry. The N-oxide group can act as a strong donor, while the pyridine-type nitrogen offers a distinct binding site, allowing for the formation of either monodentate or bridging complexes. This dual-functionality is a common feature in related naphthyridine compounds, which are known to stabilize binuclear metal systems. acs.orgnih.gov
Applications in Homogeneous and Heterogeneous Catalysis
Although direct catalytic applications of nih.govacs.orgNaphthyridine 1-oxide complexes have not been extensively reported, the broader class of naphthyridine-based ligands has shown promise in various catalytic transformations. For instance, metal complexes of other naphthyridine isomers have been explored in oxidation and reduction reactions. mdpi.commdpi.com The electronic properties of the nih.govacs.orgNaphthyridine 1-oxide ligand, when coordinated to a metal center, could modulate the metal's redox potential and catalytic activity. The N-oxide functionality, in particular, could influence the steric and electronic environment of the catalytic site, potentially leading to novel reactivity and selectivity.
Synthesis and Characterization of Metal-nih.govacs.orgNaphthyridine 1-oxide Complexes
The synthesis of metal complexes involving nih.govacs.orgNaphthyridine 1-oxide would likely follow standard coordination chemistry protocols, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these potential complexes would be crucial to understanding their structure and bonding. Techniques such as X-ray crystallography would provide definitive structural information, while spectroscopic methods like IR and NMR would confirm the coordination of the ligand to the metal center. While specific examples for nih.govacs.orgNaphthyridine 1-oxide are not prevalent in the literature, studies on other naphthyridine isomers, such as 1,8-naphthyridine (B1210474), have detailed the synthesis and characterization of their metal complexes. nih.govchemrxiv.orgacs.org These studies serve as a valuable precedent for future work on nih.govacs.orgNaphthyridine 1-oxide complexes.
Photophysical Properties and Potential in Optoelectronic Materials
The photophysical properties of naphthyridine derivatives are an area of active research, with many compounds exhibiting interesting fluorescence and luminescence characteristics. These properties are highly dependent on the substitution pattern and the specific isomer of the naphthyridine core.
Fluorophores and Luminescent Probes
Naphthyridine derivatives are known to be fluorescent and have been investigated as potential fluorophores and luminescent probes. researchgate.net The introduction of an N-oxide group can significantly alter the electronic structure of the aromatic system, which in turn can affect its absorption and emission properties. For nih.govacs.orgNaphthyridine 1-oxide, it is plausible that it could exhibit fluorescence, with the wavelength and quantum yield being sensitive to its environment, such as solvent polarity or the presence of metal ions. This sensitivity could be exploited for sensing applications.
Organic Light-Emitting Diodes (OLEDs) and Sensing Applications
Certain naphthyridine-based compounds have been successfully employed as electron-transport materials or emitters in Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.netacs.org These applications leverage the electron-deficient nature of the naphthyridine ring system. The N-oxide group in nih.govacs.orgNaphthyridine 1-oxide could further enhance its electron-accepting properties, making it a candidate for use in OLEDs. Additionally, the potential luminescent properties of nih.govacs.orgNaphthyridine 1-oxide could be harnessed for the development of optical sensors. fraunhofer.de
Supramolecular Chemistry and Self-Assembly ofnih.govacs.orgNaphthyridine 1-oxide Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of nih.govacs.orgNaphthyridine 1-oxide, with its potential for hydrogen bonding and π-π stacking, makes it an interesting building block for supramolecular assembly. The N-oxide group can act as a hydrogen bond acceptor, while the aromatic rings can participate in stacking interactions. These interactions could be programmed to direct the self-assembly of nih.govacs.orgNaphthyridine 1-oxide molecules into well-defined one-, two-, or three-dimensional architectures. The study of how molecules interact and organize in a confined space is a key aspect of supramolecular photochemistry. rsc.org The ability of naphthyridine derivatives to engage in molecular recognition through hydrogen bonding has been previously demonstrated. nih.gov
Applications in Chemo- and Biosensing Technologies
Extensive literature searches did not yield specific research findings on the application of rsc.orgnih.govNaphthyridine 1-oxide or its direct derivatives in the field of chemo- and biosensing technologies. While the broader family of naphthyridines and their N-oxides has been investigated for various applications, including medicinal chemistry, the use of the rsc.orgnih.govNaphthyridine 1-oxide scaffold as a core component in the design of chemosensors or biosensors is not documented in the available scientific literature.
Research in fluorescent and luminescent probes often utilizes heterocyclic compounds as foundational structures due to their favorable photophysical properties. Derivatives of other naphthyridine isomers, such as 1,8-naphthyridine and 2,7-naphthyridine, have been successfully developed as fluorescent sensors for the detection of various analytes, including metal ions and biologically relevant molecules. These studies highlight the potential of the naphthyridine core in sensing applications. However, specific data on the sensing capabilities, analyte selectivity, or detection limits of systems based on rsc.orgnih.govNaphthyridine 1-oxide are not available.
Therefore, this section cannot be populated with detailed research findings, data tables, or specific examples as per the requested outline, due to a lack of published research in this specific area. Further investigation into the luminescent properties of rsc.orgnih.govNaphthyridine 1-oxide and its derivatives would be necessary to explore its potential for chemo- and biosensing applications.
Q & A
Q. What are the primary synthetic routes for [1,7]naphthyridine 1-oxide, and how do reaction conditions influence product purity?
The EMME (ethoxymethylenemalonate) synthesis is a foundational method, involving refluxing 3-aminopyridine N-oxide with diethyl ethoxymethylenemalonate in Dowtherm A to yield 3-ethoxycarbonyl-4-oxo-1,4-dihydro-1,7-naphthyridine 7-oxide . Product purity depends on temperature control, solvent choice, and the presence of blocking groups in starting materials. Alternative routes, such as the Meisenheimer reaction using phosphoryl chloride (POCl₃), generate chlorinated derivatives but require careful optimization to minimize byproducts .
Q. How should this compound be handled and stored to ensure stability?
Storage at 2–8°C in airtight, light-protected containers is critical to prevent degradation. Prolonged storage can lead to hazardous decomposition products, necessitating regular stability assessments. Handling requires PPE (gloves, safety glasses) and engineering controls (fume hoods) due to potential toxicity .
Q. What spectroscopic techniques are most effective for characterizing [1,7]naphthyridine derivatives?
NMR (¹H/¹³C) and GC-MS are standard for structural elucidation. For example, GC analysis resolves chlorinated isomers (e.g., 2-, 3-, and 4-chloro derivatives) in reaction mixtures, while NMR confirms regioselectivity in substitution reactions . High-resolution mass spectrometry (HRMS) validates molecular formulas for novel derivatives.
Advanced Research Questions
Q. How can conflicting data on regioselectivity in chlorination reactions be resolved?
Discrepancies in product ratios (e.g., 2-chloro vs. 4-chloro isomers) arise from reaction conditions and steric/electronic effects. For instance, POCl₃ treatment of this compound yields a 19:12:1 ratio of 2-, 4-, and 3-chloro derivatives . Computational modeling (DFT) can predict electrophilic attack sites, while controlled hydrolysis (e.g., using NaOMe/MeOH) isolates intermediates for mechanistic validation .
Q. What strategies optimize substitution reactions at the 2- and 4-positions for medicinal chemistry applications?
Nucleophilic substitution at chlorine sites (e.g., with amines or thiols) requires polar aprotic solvents (DMF, DMSO) and elevated temperatures. Steric hindrance at the 4-position often favors 2-substitution, but electronic tuning (e.g., introducing electron-withdrawing groups) can reverse selectivity. Microwave-assisted synthesis reduces reaction times and improves yields for libraries of analogs .
Q. How do structural modifications of this compound impact biological activity?
Substituents at the 2- and 4-positions significantly modulate bioactivity. For example, 8-amino-1,7-naphthyridine derivatives exhibit antibacterial properties against Gram-positive pathogens, while trifluoromethyl groups enhance metabolic stability in anticancer scaffolds . Structure-activity relationship (SAR) studies paired with molecular docking (e.g., targeting PDK1 or p38 MAPK) guide rational design .
Q. What experimental designs address challenges in synthesizing tetrahydro-1,7-naphthyridine cores?
The Povarov reaction efficiently constructs 1,2,3,4-tetrahydro-1,7-naphthyridine via [4+2] cycloaddition, but scope limitations exist. Screening catalysts (e.g., Lewis acids) and dienophiles improves regioselectivity. Multi-step sequences (e.g., reductive amination followed by cyclization) offer alternatives for complex substituents .
Methodological Guidance
Q. How should researchers analyze contradictory data in reaction product distributions?
Cross-validate analytical methods (GC, HPLC, NMR) to confirm isomer ratios. For example, discrepancies in 1,6-naphthyridine chlorination were resolved by isolating methoxy analogs, confirming hydrolysis did not skew results . Collaborative reproducibility studies and open-data practices mitigate reporting biases.
Q. What computational tools predict reactivity and stability of [1,7]naphthyridine derivatives?
Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic sites. Molecular dynamics simulations assess thermodynamic stability, while QSAR models correlate substituent effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
